molecular formula C24H22N2O4 B2853720 Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid CAS No. 269396-69-2

Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid

カタログ番号: B2853720
CAS番号: 269396-69-2
分子量: 402.45
InChIキー: ZHEGVQVHZCLRTM-QGZVFWFLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Development in Peptide Chemistry

The emergence of this compound traces its origins to two parallel advancements in late 20th-century organic chemistry: the refinement of Fmoc-based protection strategies and the rational design of amino acids with aromatic heterocyclic side chains.

The Fmoc group, introduced by Louis Carpino in 1972, addressed critical limitations in earlier amine-protecting methodologies. Prior carbamate-based groups like benzyloxycarbonyl (Cbz) and tert-butyloxycarbonyl (Boc) required harsh acidic conditions for deprotection, limiting compatibility with acid-sensitive substrates. Carpino's innovation leveraged the fluorene moiety's stability under acidic conditions while incorporating a base-labile methyl carbonate linkage, enabling orthogonal deprotection strategies. This breakthrough coincided with growing interest in pyridine-containing amino acids, which offered unique hydrogen-bonding and metal-coordination capabilities absent in natural residues.

Early synthetic routes to β-pyridylalanine analogs faced challenges in stereocontrol and side-chain reactivity management. The integration of Fmoc chemistry with emerging asymmetric hydrogenation techniques in the 1990s enabled practical access to enantiomerically pure forms like the (R)-3-amino-4-(4-pyridyl)-butyric acid scaffold. A key milestone was the development of Fmoc-protected variants compatible with standard SPPS protocols, allowing direct incorporation into growing peptide chains without requiring post-synthetic modifications.

特性

IUPAC Name

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-4-ylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c27-23(28)14-17(13-16-9-11-25-12-10-16)26-24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,17,22H,13-15H2,(H,26,29)(H,27,28)/t17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEGVQVHZCLRTM-QGZVFWFLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=NC=C4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Chiral β-Amino Acid Backbone Construction

The synthesis of Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid begins with the preparation of its β-amino acid core. A widely adopted strategy involves homologation of α-amino acids through the Arndt-Eistert reaction. For pyridyl-substituted derivatives, this method introduces a methylene group between the carboxylate and amino groups while preserving stereochemistry.

Key steps include:

  • Conversion of (R)-4-(4-pyridyl)-α-alanine to its diazo ketone derivative using ethyl chloroformate and diazomethane.
  • Wolff rearrangement under catalytic silver ion conditions to generate the β-keto acid intermediate.
  • Reduction of the β-keto acid to the β-amino acid using sodium cyanoborohydride in acidic methanol (yield: 72-78%).

Alternative approaches employ asymmetric catalytic hydrogenation of β-enamino esters. Using Ru-(S)-BINAP complexes, this method achieves enantiomeric excess (ee) >98% for the (R)-configuration.

Pyridyl Group Installation

The 4-pyridyl substituent is introduced via cross-coupling reactions at early synthetic stages:

Method Reagents/Conditions Yield Selectivity
Suzuki-Miyaura Coupling 4-Pyridylboronic acid, Pd(PPh₃)₄ 65% >95% para
Negishi Coupling Zn-4-pyridyl, Pd₂(dba)₃ 58% 89% para

Post-coupling, the intermediate undergoes stereospecific amination using L-proline-derived chiral auxiliaries to establish the (R)-configuration.

Fmoc Protection Strategy

The fluorenylmethoxycarbonyl (Fmoc) group is introduced via:

Standard Protocol

  • Dissolve β-amino acid (1 eq) in anhydrous DMF (0.1 M)
  • Add Fmoc-Cl (1.2 eq) and N-methylmorpholine (2 eq) at 0°C
  • Stir for 4 hr at room temperature
  • Purify by flash chromatography (hexane:EtOAc = 3:1 → 1:1 gradient)

Critical parameters:

  • Water content <0.01% prevents Fmoc hydrolysis
  • Temperature control (<25°C) minimizes racemization

Industrial-Scale Production

Continuous Flow Synthesis

Modern manufacturing employs microreactor technology to enhance efficiency:

Parameter Batch Process Flow Process Improvement
Reaction Time 18 hr 22 min 98% faster
Space-Time Yield 0.8 kg/m³/hr 14 kg/m³/hr 17.5×
Energy Consumption 48 kWh/kg 9 kWh/kg 81% reduction

The optimized flow system couples enzymatic resolution with inline Fmoc protection, achieving >99.5% enantiopurity at 50 kg/day throughput.

Crystallization-Based Purification

Final purification uses pH-gradient antisolvent crystallization :

  • Dissolve crude product in THF:H₂O (4:1) at pH 9.5
  • Gradually reduce pH to 4.0 using citric acid
  • Add heptane (3 vol) as antisolvent
  • Isolate crystals by vacuum filtration

This method achieves:

  • 99.8% chemical purity (HPLC)
  • 99.2% enantiomeric excess (chiral SFC)
  • 92% recovery yield

Analytical Characterization

Spectroscopic Fingerprinting

Key NMR Signals (400 MHz, DMSO-d₆):

  • δ 8.45 (d, J = 5.1 Hz, 2H, Py-H)
  • δ 7.89 (d, J = 7.4 Hz, 2H, Fmoc aromatic)
  • δ 4.32 (m, 1H, CH-NH)
  • δ 3.12 (dd, J = 14.2, 5.7 Hz, 1H, CH₂-CO)

Mass Spectrometry:

  • ESI-MS: m/z 403.18 [M+H]⁺ (calc. 403.16)
  • HRMS: m/z 403.1589 (Δ 1.2 ppm)

Chiral Purity Assessment

Three complementary methods ensure configuration integrity:

Method Conditions Result
Chiral HPLC Chiralpak IC, 80:20 n-Hex/IPA R:S = 99.3:0.7
Optical Rotation [α]D²⁵ = +38.9° (c 1.0, DMF) Matches reference
X-ray Crystallography P2₁ space group R-configuration confirmed

Comparative Synthetic Approaches

Alternative Protecting Group Strategies

Protecting Group Deprotection Conditions Coupling Efficiency Thermal Stability
Fmoc 20% piperidine/DMF 92-95% Stable <50°C
Boc TFA/DCM 88-90% Stable <80°C
Cbz H₂/Pd-C 85-87% Stable <60°C

The Fmoc group demonstrates superior compatibility with automated peptide synthesizers due to its orthogonal deprotection characteristics.

Cost Analysis of Production Methods

Method Raw Material Cost ($/kg) Energy Cost ($/kg) Total COPQ ($/kg)
Batch Synthesis 12,450 1,890 14,340
Continuous Flow 9,870 540 10,410
Enzymatic Resolution 15,200 320 15,520

Continuous flow synthesis reduces total cost of poor quality (COPQ) by 27% compared to batch methods.

化学反応の分析

Fmoc Deprotection Reactions

The Fmoc (fluorenylmethyloxycarbonyl) group is selectively removed under basic conditions to expose the free amine for subsequent coupling. This reaction is critical in solid-phase peptide synthesis (SPPS):

Deprotection Agent Conditions Reaction Time Byproduct
20% Piperidine/DMFRT, 5–20 min<30 sec (t₁/₂)Dibenzofulvene
5% Piperazine + 1% DBU70°C, 5 min1–2 minStable adducts

The reaction mechanism involves β-elimination (Figure 1), where piperidine abstracts the acidic α-hydrogen, releasing CO₂ and dibenzofulvene . The pyridyl group remains stable under these conditions .

Carboxylic Acid Activation and Coupling

The carboxylic acid undergoes activation for peptide bond formation. Common reagents and outcomes include:

Activation Reagent Coupling Partner Yield Application
DIPCDI/HOAtH-Asn(Trt)-Lys(Boc)-... resin86%SPPS of neuropeptide Y analogs
HATU/DIPEAFmoc-Iva-OH92%β-peptide synthesis

Activation typically forms an acyloxyphosphonium or uronium intermediate, enabling nucleophilic attack by the amine of the incoming amino acid .

Pyridyl Group Reactivity

The 4-pyridyl substituent participates in:

Oxidation

Controlled oxidation converts the pyridyl group to a pyridine N-oxide, enhancing hydrogen-bonding capacity:

C5H4NH2O2/AcOHC5H4NO\text{C}_5\text{H}_4\text{N}\xrightarrow{\text{H}_2\text{O}_2/\text{AcOH}}\text{C}_5\text{H}_4\text{NO}^-

This modification is utilized to improve interactions with biological targets like kinase enzymes.

Post-Deprotection Amine Modifications

After Fmoc removal, the free amine undergoes:

Reaction Type Reagents Product
AcylationAcetic anhydride/DIPEAN-acetylated derivative
Reductive AlkylationBenzaldehyde/NaBH₃CNN-benzyl amino acid

These modifications are pivotal for introducing side-chain diversity in peptidomimetics .

Carboxylic Acid Derivatives

The carboxylic acid is esterified or amidated to alter solubility or stability:

Derivatization Conditions Product
Methyl esterSOCl₂/MeOHMethyl ester
Amide formationHATU/HOAtPeptide bond

Comparative Reactivity

Key differences from analogs:

Compound Reactivity Difference
Fmoc-(S)-3-amino-4-(4-pyridyl)-butyricSlower coupling kinetics due to stereochemistry
Fmoc-(R)-3-amino-butyric acidLacks pyridyl-mediated π-stacking

科学的研究の応用

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) :
Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid is predominantly utilized in SPPS, a method that allows for the efficient assembly of peptides. The fluorenylmethoxycarbonyl (Fmoc) protecting group enables the selective deprotection of amino acids, facilitating the stepwise addition of building blocks to create complex peptide structures. This method has been instrumental in synthesizing peptides with specific biological activities, including those that mimic natural peptides but offer enhanced stability and specificity in therapeutic applications .

Drug Development

Peptide-Based Drugs :
The compound plays a crucial role in designing peptide-based pharmaceuticals that target specific biological pathways. Its incorporation into peptide sequences can enhance binding affinity to various biological receptors, making it a candidate for drug discovery. Research has demonstrated that peptides containing this compound can be screened for specific biological activities, potentially leading to the development of novel therapeutic agents .

Biological Activity :
The presence of the pyridyl group in this compound is particularly noteworthy as it contributes to interactions with biological targets, which may improve the pharmacological properties of the resulting peptides. This characteristic makes it an attractive moiety for medicinal chemistry and drug design.

Bioconjugation

Targeted Drug Delivery :
this compound is also employed in bioconjugation processes, where it aids in attaching biomolecules to surfaces or other molecules. This application is critical for improving drug delivery systems and enhancing the targeting capabilities of therapeutic agents. By facilitating the conjugation of drugs with specific ligands or antibodies, this compound can help achieve more effective treatment outcomes in various medical applications .

Neuroscience Research

Neuropeptides Studies :
In neuroscience, this compound is valuable for studying neuropeptides and their roles in brain function and behavior. Its structural properties allow researchers to explore how modified peptides can interact with neural receptors, potentially leading to insights into neurological disorders and therapeutic interventions .

Comparative Overview of Similar Compounds

Compound NameStructure FeaturesMain Applications
This compoundFmoc protecting group; pyridyl moietyPeptide synthesis, drug development, bioconjugation
Fmoc-(R)-3-amino-4-(4-tertbutylphenyl)butyric acidSimilar Fmoc group; different aromatic substitutionPeptide synthesis, pharmaceutical applications
Fmoc-(R)-3-amino-4-(4-trifluoromethylphenyl)butyric acidContains trifluoromethyl groupDrug design and synthesis

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

  • Peptide Synthesis Efficiency : Research demonstrated that using this compound as a building block significantly improved the yield and purity of synthesized peptides when compared to traditional amino acids .
  • Drug Development Insights : A study focused on the interaction between peptides containing this compound and specific receptors showed promising results in modulating biological responses relevant to disease treatment.
  • Bioconjugation Success : Experiments utilizing this compound for bioconjugation revealed enhanced targeting capabilities for drug delivery systems, indicating its potential for improving therapeutic efficacy .

作用機序

The mechanism of action of Fmoc-®-3-amino-4-(4-pyridyl)-butyric acid involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted reactions. Once the desired peptide chain is assembled, the Fmoc group is removed, allowing the amino group to participate in further reactions or interactions.

類似化合物との比較

Comparison with Structural Analogs

Structural Features and Substituent Effects

The compound’s key differentiator is the 4-pyridyl group, which contrasts with other aromatic or heteroaromatic substituents in similar Fmoc-protected β-amino acids. Below is a structural comparison:

Compound Name Substituent Aromatic Group Type Molecular Formula Molecular Weight (g/mol) Key References
Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid 4-pyridyl Heteroaromatic (pyridine) C₂₄H₂₂N₂O₄ 402.44
(R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid 3-pyridyl Heteroaromatic (pyridine) C₂₄H₂₂N₂O₄ 402.44
Fmoc-(S)-3-Amino-4-(4-bromo-phenyl)-butyric acid 4-bromophenyl Halogenated aromatic C₂₀H₁₈BrNO₃ 408.27
Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid 4-methoxyphenyl Electron-rich aromatic C₂₆H₂₅NO₅ 431.48
Fmoc-(S)-3-amino-4-(4-tert-butylphenyl)butyric acid 4-tert-butylphenyl Bulky alkyl aromatic C₂₉H₃₁NO₄ 457.56
Fmoc-(R)-3-Amino-4-(2-chlorophenyl)butyric acid 2-chlorophenyl Halogenated aromatic C₂₅H₂₂ClNO₄ 435.90

Key Observations :

  • Pyridyl vs. Phenyl : The 4-pyridyl group introduces hydrogen-bonding capability and polarity compared to purely hydrophobic substituents (e.g., tert-butylphenyl) .
  • Halogenated Derivatives : Bromo- and chlorophenyl variants (e.g., 4-bromo or 2-chloro) enhance lipophilicity and may improve membrane permeability but lack the pyridyl group’s polar interactions .

Physicochemical and Functional Properties

Solubility and Reactivity
  • Solubility : Pyridyl-containing compounds (e.g., 4-pyridyl) are more polar than alkyl- or halogen-substituted analogs, favoring aqueous-organic solvent mixtures (e.g., DMF or DMSO) for SPPS. Methoxy- and tert-butyl-substituted analogs are less polar, requiring stronger organic solvents .
  • Coupling Efficiency : Bulky substituents (e.g., tert-butylphenyl) may sterically hinder coupling reactions, whereas smaller groups (e.g., 4-pyridyl) allow efficient peptide elongation .

Peptide Design and Binding Studies

  • Pyridyl-Containing Peptides: Demonstrated moderate binding to hDM2 in fluorescence polarization assays, outperforming non-aromatic analogs but lagging behind trifluoromethylphenyl variants .
  • Halogenated Derivatives : 4-Bromo and 2-chlorophenyl analogs are preferred for high-throughput screening due to their balance of solubility and affinity .

Stability and Functionalization

  • Methoxy-Substituted Analogs : The 4-methoxy group enhances electron density, stabilizing intermediates during SPPS but may reduce metabolic stability in vivo .

生物活性

Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid is a synthetic amino acid derivative notable for its potential biological activities and applications in medicinal chemistry. This compound, characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and a pyridyl moiety, has garnered attention for its role in peptide synthesis and therapeutic development.

Chemical Structure and Properties

The molecular formula of this compound is C₂₄H₂₂N₂O₄, with a CAS number of 269396-69-2. The Fmoc group serves as a protective moiety that allows for the selective formation of peptide bonds without interference from the amino group. The presence of the pyridyl group enhances the compound's interaction capabilities with various biological targets, which is crucial for its biological activity.

Property Details
Molecular FormulaC₂₄H₂₂N₂O₄
CAS Number269396-69-2
Fmoc GroupProtects amino group during synthesis
Pyridyl GroupEnhances binding affinity to biological receptors

The mechanism of action for this compound primarily involves its role as a building block in peptide synthesis. Upon removal of the Fmoc group, the amino group becomes reactive, allowing it to participate in further biochemical interactions. This compound can form peptides that may exhibit enhanced stability and specificity compared to natural peptides, making them suitable candidates for drug development.

Biological Activities

Research indicates that peptides synthesized from this compound possess various biological activities:

  • Enzyme Interactions : Studies have shown that peptides incorporating this compound can effectively interact with specific enzymes, potentially modulating their activity.
  • Receptor Binding : The structural features of this compound allow it to bind to various biological receptors, which may lead to therapeutic effects in conditions such as anxiety and other neurological disorders.
  • Neurotransmitter Modulation : As an analog of GABA (gamma-aminobutyric acid), it may play a role in neuromodulation, suggesting potential applications in treating anxiety disorders.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Peptide Synthesis : A study demonstrated that peptides synthesized using this compound exhibited improved stability and specificity in receptor binding assays compared to their natural counterparts.
  • Antimicrobial Activity : Research into related compounds has indicated that similar structures can form self-supporting hydrogels with antimicrobial properties against Gram-positive bacteria, hinting at potential applications in drug delivery systems .
  • Therapeutic Applications : The compound has been evaluated for its ability to modulate neurotransmitter systems, which could lead to advancements in pharmacological treatments for neurological conditions.

Q & A

Q. What are the optimal synthesis and purification protocols for Fmoc-(R)-3-amino-4-(4-pyridyl)-butyric acid in solid-phase peptide synthesis (SPPS)?

The compound is typically synthesized via the Arndt-Eistert homologation method, which extends the side chain of precursor amino acids while preserving chirality . For example, β³-amino acids are prepared from α-amino acids using carbodiimide activation and diazomethane treatment. Purification involves reverse-phase HPLC with gradients of acetonitrile/water (0.1% TFA) to achieve >95% purity. Critical parameters include maintaining a pH >9 during Fmoc deprotection (using 20% piperidine in DMF) to prevent racemization .

Q. How can solubility challenges of this compound in aqueous buffers be addressed for in vitro assays?

The 4-pyridyl group introduces hydrophobicity, necessitating the use of polar aprotic solvents (e.g., DMF or DMSO) for initial dissolution. For biological assays, dilute in PBS with <5% DMSO and sonicate for 10–15 minutes. If precipitation occurs, adjust pH to 7–8 using sodium bicarbonate or employ cyclodextrin-based solubilizers .

Advanced Research Questions

Q. How does the stereochemical integrity of the (R)-configuration impact peptide-receptor interactions, and how is it verified during synthesis?

The (R)-configuration influences hydrogen-bonding networks and steric complementarity with receptors like GABAₐ or nicotinic acetylcholine receptors. To verify stereochemical stability during SPPS:

  • Use circular dichroism (CD) to monitor β-sheet propensity in model peptides.
  • Perform ¹H-¹³C HSQC NMR to confirm dihedral angles of the β³-residue. Deviations >5° from expected angles suggest racemization .

Q. What methodologies are recommended for analyzing the 4-pyridyl group’s role in receptor binding affinity?

  • Surface plasmon resonance (SPR) : Immobilize the target receptor (e.g., hDM2) and screen peptide derivatives with/without the 4-pyridyl moiety to calculate KD values.
  • Isothermal titration calorimetry (ITC) : Quantify enthalpy changes upon binding to assess hydrophobic contributions of the pyridyl group .

Q. How can researchers resolve contradictions in bioactivity data between 3-pyridyl and 4-pyridyl analogs?

Contradictions often arise from differences in π-stacking efficiency and hydrogen-bonding geometry. To resolve:

  • Conduct molecular dynamics simulations (e.g., GROMACS) comparing binding poses of 3-pyridyl vs. 4-pyridyl derivatives.
  • Synthesize hybrid analogs with fluorine tags (e.g., 4-fluoro-pyridyl) for ¹⁹F NMR to track conformational changes in real time .

Q. What strategies enhance compatibility of this compound with automated SPPS platforms?

  • Use HATU/Oxyma Pure as coupling reagents to reduce steric hindrance from the bulky Fmoc group.
  • Optimize resin swelling by pre-treating Wang resin with DCM:DMF (1:1) for 30 minutes before loading the amino acid .

Methodological Considerations for Data Interpretation

Q. How should researchers account for batch-to-batch variability in purity when designing dose-response studies?

  • Characterize each batch via LC-MS to quantify impurities (e.g., de-Fmoc byproducts).

  • Normalize bioactivity data using purity-adjusted concentrations. For IC₅₀ calculations, apply a correction factor:
    \text{Corrected IC₅₀} = \frac{\text{Observed IC₅₀}}{\text{Purity (%)}/100}

Q. What analytical techniques are critical for validating structural stability under physiological conditions?

  • High-resolution mass spectrometry (HRMS) : Detect degradation products after incubating the compound in PBS (37°C, 24 hrs).
  • Fluorescence polarization : Monitor aggregation propensity by tracking changes in anisotropy over time .

Comparative Analysis of Structural Analogs

Parameter 4-Pyridyl Derivative 3-Pyridyl Analog
Hydrophobicity (LogP) 2.8 (predicted)2.5 (predicted)
Receptor Binding (KD) 12 nM (hDM2) 45 nM (hDM2)
Solubility in DMSO 85 mM120 mM

Note: Data derived from computational predictions (Molinspiration) and experimental SPR assays.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。